molecular formula C9H6F6N2O2 B066160 Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 188781-15-9

Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B066160
M. Wt: 288.15 g/mol
InChI Key: SRFVAGSJHJMMME-UHFFFAOYSA-N
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Description

Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate is a compound of interest in the field of organic chemistry due to its potential applications in various reactions and as a precursor for synthesizing a wide range of compounds. Its unique structure, characterized by the presence of trifluoromethyl groups and a pyrimidine ring, makes it a candidate for studies in pharmaceuticals, agrochemicals, and material science.

Synthesis Analysis

The synthesis of Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate involves the condensation of ethyl cyanoacetate with trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine. This process results in the efficient production of the compound, highlighting its reactivity and the role of trifluoromethyl groups in directing the synthesis pathway (Wu et al., 2006).

Scientific Research Applications

  • Summary of the Application : This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents . These agents could be beneficial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
  • Methods of Application or Experimental Procedures : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Future Directions

Trifluoromethylpyridines and their derivatives, including Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate, have been widely used in the agrochemical and pharmaceutical industries . With the development of fluorinated organic chemicals becoming an increasingly important research topic, it is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6N2O2/c1-2-19-6(18)4-3-16-7(9(13,14)15)17-5(4)8(10,11)12/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFVAGSJHJMMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440861
Record name Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate

CAS RN

188781-15-9
Record name Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl ethoxymethylene-4,4,4-trifluoroacetoacetate (15 g, 62.5 mmol) and trifluoroacetamidine (12.6 g, 112.5 mmol) in EtOH (50 mL) was heated at reflux for 24 h under N2. The reaction mixture was cooled and concentrated. Chromatography (SiO2, 20% EtOAc/hexane) afforded ethyl-2,4-bis (trifluoromethyl)pyrimidine-5-carboxylate as an oil (7.0 g, 39%), 1HNMR (CDCl3) δ 9.37 (s, 1H), 3.70 (q, 2H), 1.27 (t, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MSS Palanki, PE Erdman, LM Gayo-Fung… - Journal of medicinal …, 2000 - ACS Publications
We investigated the structure−activity relationship studies of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (1), an inhibitor of transcription …
Number of citations: 95 pubs.acs.org

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